3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea
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Overview
Description
3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to a series of reactions to introduce the tert-butyl and urea groups. Key steps may include:
Formation of the thiophene-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a pyridine halide in the presence of a palladium catalyst.
Introduction of the tert-butyl group: This step can be carried out using tert-butyl bromide and a suitable base, such as potassium carbonate, to form the tert-butylated intermediate.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyridine-containing molecules.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophene and pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity . The urea moiety can form hydrogen bonds with target proteins, enhancing the compound’s stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyridine derivatives: Compounds like 4-aminopyridine and 2,6-lutidine, which have applications in medicinal chemistry and materials science.
Uniqueness
3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and pyridine rings allows for diverse reactivity and binding interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-tert-butyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-4-6-16-13(8-11)12-5-7-20-10-12/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQWQNQGYIRVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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